Comparative COX-1 Binding Energy and Inhibition Constant in a 17-Compound Vanillin Analog Set
In a 2023 chemoinformatics study evaluating 17 vanillin analogs for COX-1 inhibition via molecular docking (AutoDock Tools v1.5.7, PDB ID: 1CQE), 4-formyl-2-methoxyphenyl 4-bromobenzoate demonstrated a binding energy (ΔG) of -6.70 kcal/mol and a predicted inhibition constant (Ki) of 12.29 µM [1]. This positions it as an intermediate-affinity compound within the set, with a binding energy more favorable than the parent vanillin (-4.94 kcal/mol) but less so than the non-halogenated lead analog, 4-formyl-2-methoxyphenyl benzoate (-7.70 kcal/mol) [1]. Among halogenated analogs, it outperformed the 4-chloro derivative (-6.68 kcal/mol) but was less potent in silico than the 4-fluoro (-7.40 kcal/mol) and 4-trifluoromethyl (-7.13 kcal/mol) variants [1].
| Evidence Dimension | Binding Energy (ΔG) / Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | ΔG = -6.70 kcal/mol; Ki = 12.29 µM |
| Comparator Or Baseline | Vanillin: ΔG = -4.94 kcal/mol; Ki = 239.24 µM; 4-formyl-2-methoxyphenyl benzoate: ΔG = -7.70 kcal/mol; Ki = 2.28 µM; 4-formyl-2-methoxyphenyl 4-chlorobenzoate: ΔG = -6.68 kcal/mol; Ki = 12.64 µM |
| Quantified Difference | ΔG is -1.76 kcal/mol vs. vanillin, and +1.00 kcal/mol vs. the lead benzoate analog. Ki is approximately 19-fold lower (better) than vanillin. |
| Conditions | In silico molecular docking against COX-1 (PDB ID: 1CQE) using AutoDock Tools 1.5.7. |
Why This Matters
The quantitative SAR data positions this bromo-substituted analog as a specific tool for exploring how halogen size and electronic effects modulate COX-1 binding, distinct from fluoro, chloro, or unsubstituted analogs.
- [1] Norhayati, N., Ekowati, J., Diyah, N. W., & Tejo, B. A. (2023). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. Journal of Public Health in Africa, 14(Suppl 1), 2517. https://doi.org/10.4081/jphia.2023.2517 View Source
